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molecular formula C7H4Cl2O4S B138895 4-Chloro-3-chlorosulfonylbenzoic acid CAS No. 2494-79-3

4-Chloro-3-chlorosulfonylbenzoic acid

Cat. No. B138895
M. Wt: 255.07 g/mol
InChI Key: LYBQQYNSZYSUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06022899

Procedure details

28.05 kg (16 l) of chlorosulfonic acid are initially introduced and 4.4 kg of 4-chlorobenzoic acid were added in the course of 10 minutes with stirring (no heat effect). In the course of 90 minutes, the mixture was heated to 130-135° C., during which evolution of HCl was to be observed. The mixture was subsequently stirred for 3 hours at the stated temperature, and allowed to cool and to stand overnight. The reaction mixture was then allowed to run with stirring onto a mixture of 70 kg of ice and 30 kg of water, during which the temperature must not climb above 10° C. The product was filtered off with suction, washed with 40 kg of water and dried in vacuo at 40° C.
Quantity
16 L
Type
reactant
Reaction Step One
Quantity
4.4 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
70 kg
Type
reactant
Reaction Step Four
Name
Quantity
30 kg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][S:2]([OH:5])(=O)=[O:3].[Cl:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1.Cl>O>[Cl:6][C:7]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][C:8]=1[S:2]([Cl:1])(=[O:5])=[O:3]

Inputs

Step One
Name
Quantity
16 L
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
4.4 kg
Type
reactant
Smiles
ClC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
ice
Quantity
70 kg
Type
reactant
Smiles
Name
Quantity
30 kg
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring (no heat effect)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was subsequently stirred for 3 hours at the stated temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
climb above 10° C
FILTRATION
Type
FILTRATION
Details
The product was filtered off with suction
WASH
Type
WASH
Details
washed with 40 kg of water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC1=C(C=C(C(=O)O)C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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